molecular formula C19H22FN3O3S B2825337 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 899955-90-9

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B2825337
CAS No.: 899955-90-9
M. Wt: 391.46
InChI Key: IAQKEVQCLGLJTP-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted at the 1-position with a 4-fluorophenyl group. The sulfonyl ethyl linker connects the benzamide core to the piperazine moiety, which is critical for modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-17-6-8-18(9-7-17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQKEVQCLGLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Sulfonylation: The piperazine intermediate is then sulfonylated using sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated piperazine is coupled with benzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Piperazine-Substituted Benzamides

The table below highlights key structural differences between the target compound and analogs from literature:

Compound Name Piperazine Substituent Benzamide Substituent Key Functional Groups Reference ID
N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide 4-Fluorophenyl None Sulfonyl ethyl linker N/A
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-Dichlorophenyl Pyridinylphenyl Pentanamide chain
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl 4-Nitro, 2-pyridyl Nitro group, pyridyl substitution
4-Iodo-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide HCl 2-Methoxyphenyl 4-Iodo, 2-pyridyl Iodine substituent, hydrochloride
  • Piperazine Substituents : The 4-fluorophenyl group in the target compound contrasts with dichlorophenyl (e.g., 2,4-dichloro in ) and methoxyphenyl (e.g., 2-methoxy in ). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or chloro groups.
  • Benzamide Modifications: Unlike the unsubstituted benzamide in the target compound, analogs feature pyridyl, nitro, or iodine substitutions.

Pharmacological and Physicochemical Comparisons

  • Receptor Affinity : Piperazine-containing benzamides often target dopamine D3 receptors. For instance, compound 7o in (2,4-dichlorophenyl analog) showed selective D3 binding (Ki < 10 nM), attributed to the dichlorophenyl group’s hydrophobic interactions. The target compound’s 4-fluorophenyl group may offer similar selectivity but with reduced steric hindrance.
  • Solubility and Bioavailability : The sulfonyl ethyl linker in the target compound likely improves aqueous solubility compared to pentanamide chains (e.g., ). However, hydrochloride salts (e.g., ) exhibit enhanced solubility over free bases.

Critical Analysis of Structural Trends

  • Electron-Deficient vs. Electron-Rich Groups : Fluorine and nitro groups (electron-withdrawing) may enhance receptor binding specificity, whereas methoxy groups (electron-donating) could improve membrane permeability.

Biological Activity

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN4O3S. The compound features a piperazine ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its biological properties. The structure can be summarized as follows:

ComponentDescription
Piperazine A six-membered ring with two nitrogen atoms that is known for its ability to interact with neurotransmitter receptors.
Fluorophenyl Group Enhances lipophilicity and may influence receptor binding affinity.
Sulfonamide Moiety Often associated with antibacterial activity and may play a role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The piperazine ring allows for binding to multiple receptor types, including serotonin and dopamine receptors, potentially modulating their activity.
  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on cancer cell proliferation.

  • Case Study : A study demonstrated that certain benzamide derivatives inhibited RET kinase activity in cancer cells, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds containing piperazine have been investigated for their potential as anxiolytics and antidepressants.

  • Research Findings : In vitro studies have shown that piperazine derivatives can modulate serotonin receptor activity, leading to anxiolytic-like effects in animal models .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following synthetic route is commonly employed:

  • Formation of Sulfonamide : Reaction of piperazine with sulfonyl chloride.
  • Acetylation : Subsequent reaction with acetic anhydride or acetyl chloride to form the final product.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other benzamide derivatives is useful:

Compound NameStructureBiological Activity
4-FluorobenzamideStructureModerate antitumor activity
N-(4-Fluorobenzyl)piperazineStructureSignificant inhibition of tyrosinase activity
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamideStructurePotential neuropharmacological effects

Q & A

Q. What are the standard synthetic routes for N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and what reagents/conditions are critical for high yield?

Methodological Answer: The synthesis typically involves three key steps:

Piperazine functionalization : Introduce the 4-fluorophenyl group via nucleophilic substitution using 4-fluorophenylboronic acid or halogenated derivatives under Pd-catalyzed cross-coupling conditions .

Sulfonylation : React the piperazine intermediate with ethyl sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (~80°C) .

Benzamide coupling : Attach the benzamide moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) with N-hydroxysuccinimide esters .
Critical Factors :

  • Temperature control during sulfonylation to avoid side reactions.
  • Solvent purity (e.g., anhydrous acetonitrile) to prevent hydrolysis.
  • Stoichiometric ratios (1:1.2 for sulfonyl chloride to piperazine) to maximize yield (>75%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), sulfonyl ethyl group (δ 3.5–4.0 ppm), and piperazine signals (δ 2.5–3.5 ppm). Compare with analogs in and .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 448.16 (calculated for C₂₁H₂₃FN₃O₃S⁺) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Receptor binding assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors due to structural similarity to piperazine-based psychotropics .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity using Ellman’s method or fluorometric assays .
  • Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be systematically resolved?

Methodological Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and validate with positive controls (e.g., clozapine for receptor binding) .
  • Structural analogs : Compare with derivatives (e.g., 3-fluoro or m-tolyloxy analogs in and ) to identify substituent effects.
  • Computational validation : Perform molecular dynamics simulations to assess binding stability under varying pH/temperature .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) without compromising target affinity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to the sulfonyl ethyl chain to enhance solubility .
  • LogP modulation : Replace the 4-fluorophenyl group with polar substituents (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining affinity (see SAR in ).
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-oxidation) and block with methyl groups .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for specific biological targets?

Methodological Answer:

  • Fragment-based screening : Test truncated analogs (e.g., piperazine-free or benzamide-modified derivatives) to isolate pharmacophoric groups .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features (e.g., fluorophenyl ring position) with activity .
  • Crystallography : Resolve ligand-target co-crystal structures (e.g., with 5-HT₁A receptors) to guide rational modifications .

Q. What computational methods are most effective for predicting off-target interactions?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger to screen against the Protein Data Bank (PDB) for kinases or GPCRs .
  • Phylogenetic analysis : Compare target receptor sequences (e.g., D₂ vs. D₃ dopamine receptors) to predict cross-reactivity .
  • Machine learning : Train models on ChEMBL bioactivity data to flag high-risk off-targets (e.g., hERG channel inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

  • Reaction monitoring : Use TLC or in-situ IR to identify incomplete sulfonylation or byproduct formation .
  • Purification methods : Compare column chromatography vs. recrystallization efficiency (e.g., ethyl acetate/hexane vs. methanol) .
  • Scale-up effects : Assess batch size impact; continuous flow reactors often improve reproducibility in multi-gram syntheses .

Q. What experimental controls are essential when replicating bioactivity studies of this compound?

Methodological Answer:

  • Positive/Negative controls : Include known agonists/antagonists (e.g., risperidone for D₂ receptors) and solvent-only samples .
  • Blind assays : Use double-blinding in animal studies to reduce bias in behavioral models (e.g., forced swim test) .
  • Batch consistency : Validate compound purity across synthetic batches with NMR and HPLC .

Q. How can researchers validate computational predictions of metabolic pathways experimentally?

Methodological Answer:

  • LC-MS/MS metabolite profiling : Incubate with human liver microsomes and identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in rodent models .
  • CYP enzyme inhibition assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm involvement .

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